molecular formula C18H16ClN3O2 B11457823 1-[2-(4-chlorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

1-[2-(4-chlorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B11457823
M. Wt: 341.8 g/mol
InChI Key: BKZJSWVASZPTLA-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a synthetic organic compound that belongs to the class of quinazolinone derivatives.

Preparation Methods

The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-aminobenzamide under acidic conditions to form the quinazolinone core structure . Industrial production methods often employ similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and efficiency .

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C18H16ClN3O2/c19-13-5-7-14(8-6-13)24-12-11-21-9-10-22-17(23)15-3-1-2-4-16(15)20-18(21)22/h1-8H,9-12H2

InChI Key

BKZJSWVASZPTLA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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